

# chemical structure and properties of Eupalinolide B

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Compound of Interest		
Compound Name:	Eupalinolide B	
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# **Eupalinolide B: A Comprehensive Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Eupalinolide B** is a naturally occurring germacrane sesquiterpene lactone isolated from the plant Eupatorium lindleyanum. This document provides a detailed overview of its chemical structure, physicochemical properties, and diverse pharmacological activities. **Eupalinolide B** has demonstrated significant potential as an anti-cancer, anti-inflammatory, and immunomodulatory agent. This guide synthesizes current research findings, presenting quantitative data in structured tables, detailing experimental protocols for key biological assays, and visualizing its mechanisms of action through signaling pathway diagrams.

## **Chemical Structure and Physicochemical Properties**

**Eupalinolide B** possesses a complex molecular architecture characteristic of sesquiterpenoid lactones. Its structure is fundamental to its biological activity, featuring reactive sites that can interact with cellular macromolecules.

#### **Chemical Identity**



Identifier	Value
IUPAC Name	(3aR,4R,6Z,9S,10Z,11aR)-9-Acetoxy-6- (acetoxymethyl)-10-methyl-3-methylene-2-oxo- 2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan- 4-yl (E)-4-hydroxy-2-methylbut-2-enoate
CAS Number	877822-41-8
Molecular Formula	C24H30O9
Molecular Weight	462.49 g/mol
SMILES	CC(=0)OCC1=CCINVALID-LINK=0) INVALID-LINK=C[C@H]2OC(=0)C(=C) [C@@H]2INVALID-LINKOC(=0)C(=C\CO)\C

**Physicochemical Data** 

Property	Value	Source
Physical Appearance	White to off-white powder or a colorless oil.	[1]
Solubility	Soluble in DMSO (≥41.8 mg/mL and 60 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Methanol, and Ethanol.	[1]
Predicted Boiling Point	618.6 ± 55.0 °C	[1]
Predicted Density	1.24 ± 0.1 g/cm <sup>3</sup>	[1]
Predicted pKa	13.68 ± 0.10	[1]
Storage	Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. Keep away from direct sunlight and moisture.	



# Pharmacological Properties and Biological Activities

**Eupalinolide B** exhibits a broad spectrum of biological activities, with its anti-cancer and anti-inflammatory properties being the most extensively studied.

## **Anti-Cancer Activity**

**Eupalinolide B** has shown potent cytotoxic effects against a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of different forms of programmed cell death and the modulation of key signaling pathways.

Cell Line	Cancer Type	IC <sub>50</sub> (μM)	Reference
TU686	Laryngeal Cancer	6.73	[2]
TU212	Laryngeal Cancer	1.03	[2]
M4e	Laryngeal Cancer	3.12	[2]
AMC-HN-8	Laryngeal Cancer	2.13	[2]
Hep-2	Laryngeal Cancer	9.07	[2]
LCC	Laryngeal Cancer	4.20	[2]
SMMC-7721	Hepatocellular Carcinoma	Growth inhibition observed at 6-24 μM	[3]
HCCLM3	Hepatocellular Carcinoma	Growth inhibition observed at 6-24 μM	[3]
MiaPaCa-2	Pancreatic Cancer	Viability inhibited at 0- 10 μM	[3]
PANC-1	Pancreatic Cancer	Viability inhibited at 0- 10 μΜ	[3]
PL-45	Pancreatic Cancer	Viability inhibited at 0- 10 μΜ	[3]



- Induction of Ferroptosis and Apoptosis: In hepatocellular carcinoma cells, **Eupalinolide B** induces ferroptosis, a form of iron-dependent programmed cell death, and apoptosis.[3][4] It also elevates reactive oxygen species (ROS) levels.[3]
- Inhibition of LSD1: **Eupalinolide B** is a selective and reversible inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme overexpressed in many cancers.[2] This inhibition leads to increased H3K9me1 and H3K9me2 levels.[2]
- ROS-ER-JNK Pathway Activation: It activates the ROS-ER-JNK signaling pathway, which is involved in its anti-migration effects on hepatic carcinoma cells.[3][4]
- Inhibition of Epithelial-Mesenchymal Transition (EMT): In laryngeal cancer cells, it suppresses EMT, a process crucial for cancer metastasis.[2]
- Induction of Cuproptosis: In pancreatic cancer, Eupalinolide B has been shown to induce cuproptosis, a copper-dependent form of cell death.[5]

#### **Anti-Inflammatory and Immunomodulatory Activities**

**Eupalinolide B** demonstrates significant anti-inflammatory properties through the modulation of key inflammatory pathways.

Assay	Cell Line/Model	IC <sub>50</sub> / Effect	Reference
NO Production Inhibition	LPS-stimulated RAW264.7 cells	2.24 μΜ	[3]
Rheumatoid Arthritis	Adjuvant-induced arthritis (AIA) rats	Alleviated arthritis at 8-16 mg/kg (i.p.)	[3]
Acute Lung Injury	LPS-induced mice	Alleviated injury at 5- 20 mg/kg (i.p.)	[3]
Periodontitis	Mouse model	Ameliorates inflammation and bone resorption	[6]



- Inhibition of NF-κB Signaling: **Eupalinolide B** inhibits the NF-κB signaling pathway by targeting the ubiquitin-conjugating enzyme UBE2D3, which leads to the suppression of IκBα degradation.[6]
- Regulation of AMPK/mTOR/ULK-1 Signaling: In the context of rheumatoid arthritis, it promotes apoptosis and autophagy in fibroblast-like synoviocytes by regulating the AMPK/mTOR/ULK-1 signaling axis.[7]

## **Experimental Protocols**

This section provides an overview of the methodologies for key experiments cited in the literature to assess the biological activity of **Eupalinolide B**.

#### **Cell Viability Assay (MTT Assay)**

- Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of Eupalinolide B (typically in a range from 0 to 50 μM) dissolved in a suitable solvent (e.g., DMSO, with the final concentration not exceeding 0.1%). Include a vehicle control group.
- Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
- Formazan Solubilization: Remove the medium and add 150  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC<sub>50</sub> value.

#### **Western Blot Analysis**



- Cell Lysis: Treat cells with Eupalinolide B for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
- SDS-PAGE: Separate equal amounts of protein (20-40 μg) on a 10-12% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., LSD1, H3K9me1, H3K9me2, p-IκBα, IκBα, β-actin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

### **LSD1 Inhibition Assay (In Vitro)**

- Reaction Setup: In a 96-well plate, add the LSD1 enzyme, a suitable substrate (e.g., a dimethylated histone H3 peptide), and various concentrations of **Eupalinolide B** in an appropriate assay buffer.
- Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes).
- Detection: The demethylation reaction by LSD1 produces hydrogen peroxide. Add a reagent that reacts with hydrogen peroxide to produce a fluorescent or colorimetric signal (e.g., Amplex Red).
- Signal Measurement: Measure the fluorescence or absorbance using a plate reader.

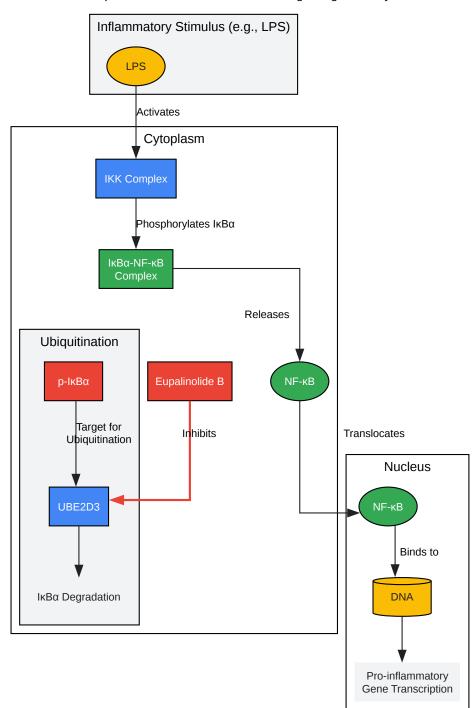


• Data Analysis: The signal intensity is proportional to the LSD1 activity. Calculate the percentage of inhibition for each concentration of **Eupalinolide B** and determine the IC<sub>50</sub> value.

## **Signaling Pathways and Mechanisms of Action**

The biological effects of **Eupalinolide B** are mediated through its interaction with multiple intracellular signaling pathways. The following diagrams illustrate two of the key pathways modulated by this compound.



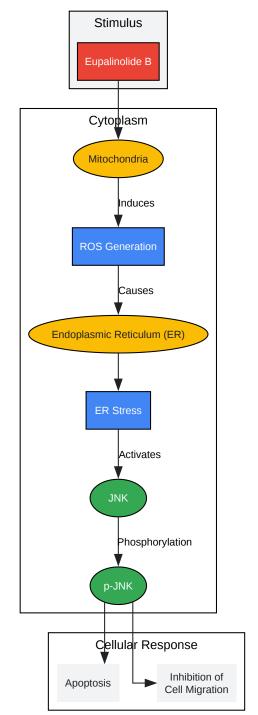


#### Eupalinolide B Inhibition of NF-кВ Signaling Pathway

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Caption: Eupalinolide B inhibits the NF-kB signaling pathway.





Eupalinolide B Activation of ROS-ER-JNK Pathway

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Caption: Eupalinolide B activates the ROS-ER-JNK signaling pathway.



#### Conclusion

**Eupalinolide B** is a promising natural product with a well-defined chemical structure and a diverse range of pharmacological activities. Its ability to induce various forms of programmed cell death in cancer cells and to suppress key inflammatory pathways highlights its therapeutic potential. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for potential drug development. This technical guide provides a comprehensive resource for researchers and professionals in the field to facilitate future investigations into this compelling molecule.

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